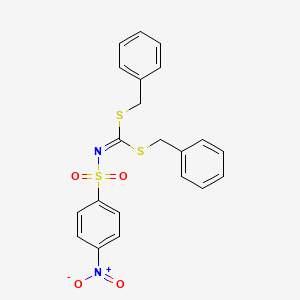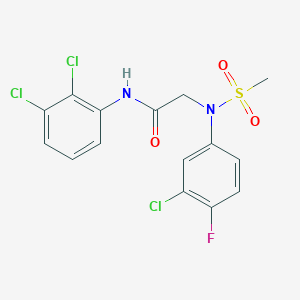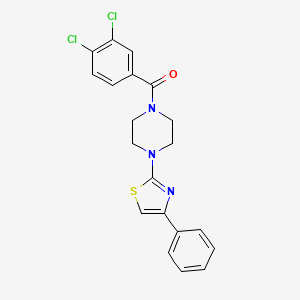![molecular formula C24H21N3O2S B3494783 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3494783.png)
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil and ammonium acetate in the presence of acetic acid.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol reagent under basic conditions.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the sulfanyl-imidazole intermediate with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive imidazole core.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance. The methoxyphenylacetamide moiety can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
- 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 3,5-di(4-imidazol-1-yl)pyridine
Uniqueness
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenylacetamide moiety, which imparts specific biological activities and chemical properties not found in its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-20-14-8-13-19(15-20)25-21(28)16-30-24-26-22(17-9-4-2-5-10-17)23(27-24)18-11-6-3-7-12-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHNUFGZUMLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B3494708.png)
![N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3494721.png)
![4-[5-(4-Tert-butylphenoxy)tetrazol-1-yl]benzoic acid](/img/structure/B3494740.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3494741.png)
![N-benzyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B3494748.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B3494753.png)
![N-[3-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B3494757.png)
![4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B3494761.png)
![ethyl 3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B3494767.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3494775.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3494789.png)


